

Chemical Structure and Physicochemical Properties

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Compound of Interest		
Compound Name:	nicotine N,N'-dioxide	
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Nicotine N-oxides are derivatives of (S)-nicotine where one of the nitrogen atoms is oxidized. This oxidation alters the molecule's polarity, reactivity, and biological interactions.

Nicotine 1-N-oxide (Pyridine N-oxide)

This compound results from the oxidation of the nitrogen atom in the pyridine ring.

- Synonyms: (S)-nicotine 1-N-oxide, 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium
- Appearance: Typically a white to off-white solid, soluble in water and organic solvents.[1]

Nicotine 1'-N-oxide (Pyrrolidine N-oxide)

This is the more commonly studied metabolite, formed by the oxidation of the pyrrolidine nitrogen. It exists as two diastereomers, cis and trans, due to the new stereocenter at the nitrogen atom.

- Synonyms: (-)-Nicotine 1'-oxide, Oxynicotine
- Appearance: The purified trans isomer is a crystalline solid.[2][3]

The table below summarizes the key physicochemical properties of the nicotine mono-Novides.



Property	Nicotine 1-N-oxide	Nicotine 1'-N-oxide
Molecular Formula	C10H14N2O[1][4]	C10H14N2O[5][6]
Molecular Weight	178.23 g/mol [1][4]	178.23 g/mol [5][6]
Monoisotopic Mass	178.110613074 Da[4]	178.110613074 Da[6]
IUPAC Name	3-[(2S)-1-methylpyrrolidin-2- yl]-1-oxidopyridin-1-ium[4]	3-[(2S)-1-methyl-1- oxidopyrrolidin-1-ium-2- yl]pyridine[5][6]
CAS Number	2820-55-5[1][4]	491-26-9[6]
Melting Point	Not reported	170-173 °C (trans isomer)[2][3]
Specific Rotation [α]D	Not reported	+65.3°[2]
Solubility	Soluble in water and organic solvents[1]	Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml)[7]

Synthesis and Experimental Protocols

The synthesis of nicotine N-oxides is typically achieved through the direct oxidation of nicotine. The choice of oxidizing agent and reaction conditions can influence the yield and the ratio of products (pyridine vs. pyrrolidine oxidation) and diastereomers (cis vs. trans for N'-oxide).

Synthesis of Nicotine 1'-N-oxide

Method 1: Oxidation with Hydrogen Peroxide A common and scalable method for producing a mixture of cis- and trans-nicotine 1'-N-oxides involves the use of hydrogen peroxide, often with an acid catalyst. The trans isomer can then be selectively crystallized.

Method 2: Stereoselective Synthesis with m-CPBA The use of meta-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent in chloroform at room temperature favors the formation of the cis diastereomer, yielding a cis:trans ratio of approximately 5:1.[5]

Detailed Experimental Protocol: Industrial Scale Synthesis of trans-Nicotine 1'-N-oxide



The following protocol is adapted from a patented industrial process for the preparation and purification of the trans isomer.[3]

Materials:

- Nicotine (10 kg, 61.8 mol)
- 50% Hydrogen Peroxide (H₂O₂) (4.62 kg, 68 mol)
- Citric Acid (125 g, 0.65 mol)
- n-Propanol (25 kg)
- Molecular Sieves (4 Å, 5 kg)
- Methylene Chloride (5 kg)
- Acetone (5 kg)

Procedure:

- Reaction: Pre-heat 10 kg of nicotine to approximately 40°C in a reactor with an agitator.
- Oxidation: Slowly feed a mixture of 4.62 kg of 50% H₂O₂ and 125 g of citric acid into the reactor. The addition rate is controlled to maintain a reaction temperature of approximately 80°C, utilizing the heat of reaction.
- Completion: After the addition is complete (approx. 2 hours), maintain the batch at 80°C with external heating for a total reaction period of 5 hours to achieve ~98% nicotine conversion. The resulting mixture has a cis/trans ratio of approximately 1:1.67.
- Dehydration: Add 25 kg of n-propanol to the crude product mixture and perform an azeotropic distillation. An azeotrope of n-propanol/water (75:25 ratio) will distill off, efficiently removing water.
- Final Drying: Add 5 kg of 4 Å molecular sieves to the dehydrated residue in 5 kg of methylene chloride to remove trace amounts of water.

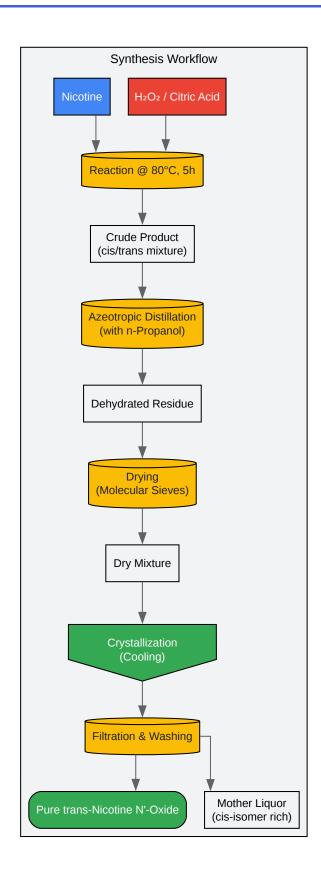
Foundational & Exploratory





- Crystallization: Upon cooling the thoroughly dried reaction mixture, pure trans-nicotine 1'-N-oxide crystallizes out due to its lower solubility compared to the cis isomer.
- Isolation: Filter the crystals via suction, wash with 5 kg of acetone, and dry in a drying cabinet at 60°C. This yields approximately 4 kg of pure trans-nicotine 1'-N-oxide (m.p. 171°-173°C).





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Synthesis and Purification of trans-Nicotine 1'-N-oxide.



Spectroscopic Characterization

Detailed spectroscopic data for nicotine N-oxides are not widely published. The following tables summarize key expected features based on the analysis of related compounds and general chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the N-oxide group significantly affects the electronic environment of nearby protons and carbons, leading to predictable shifts in their NMR signals.

Nucleus	Expected Chemical Shift (δ, ppm) & Rationale	
¹ H NMR	Pyridine Ring Protons (1-N-oxide): Protons ortho and para to the N-oxide group (H2, H6, H4) are expected to be significantly deshielded (shifted downfield to >8.5 ppm) compared to nicotine due to the electron-withdrawing nature of the N-O bond. Pyrrolidine Ring Protons (1'-N-oxide): Protons on carbons adjacent to the N'-oxide (H2', H5') and the N'-methyl protons will be deshielded compared to nicotine. The chemical shifts will differ between the cis and trans diastereomers.	
¹³ C NMR	Pyridine Ring Carbons (1-N-oxide): Carbons directly bonded to the N-oxide (C2, C6) and the para carbon (C4) are expected to be shielded (shifted upfield), while the meta carbons (C3, C5) are deshielded. This is a characteristic effect of N-oxidation in aromatic heterocycles. Pyrrolidine Ring Carbons (1'-N-oxide): Carbons adjacent to the N'-oxide (C2', C5') and the N'-methyl carbon will be deshielded due to the inductive effect of the oxygen atom.	



Mass Spectrometry (MS)

Mass spectrometry is a key analytical tool for identifying nicotine metabolites. The molecular ion peak for both mono-N-oxides will appear at an m/z ratio corresponding to $C_{10}H_{14}N_2O$ (e.g., $[M+H]^+$ at m/z 179).

Compound	Key Fragmentation Information	
Nicotine 1'-N-oxide	Undergoes thermal rearrangement in a GC inlet to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which then fragments. Major ions observed for this derivative are at m/z 178 (M+), 119, 118, and 60.[8] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom.	
Nicotine 1-N-oxide	Fragmentation is expected to involve the pyridine ring, but detailed public data is scarce. A common pathway involves the neutral loss of characteristic fragments from the pyrrolidine ring.	

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration.

Compound	Expected IR Absorption Bands (cm ⁻¹)	
Nicotine N-Oxides	A strong absorption band corresponding to the $N \rightarrow O$ stretching frequency is expected. For related aromatic N-oxides, this band typically appears in the 1200-1300 cm ⁻¹ region. For myosmine-N'-oxide, a related compound, a strong band attributed to the $N \rightarrow O$ stretch was observed at 1235 cm ⁻¹ .[2]	

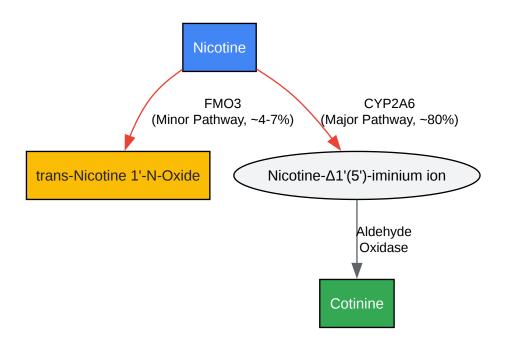
Chemical Reactivity



- Reduction: Nicotine N'-oxide can be reduced back to nicotine. This reaction occurs in the human gastrointestinal tract, likely mediated by gut bacteria, and can also be achieved in the lab using reducing agents like titanium trichloride.[9]
- Reaction with Acylating Agents: Nicotine N'-oxide reacts with acetic anhydride to yield 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-l'-propanone.[2] With stronger acylating agents like acetyl chloride or benzoyl chloride, it rearranges to form pseudooxynicotine.[2]
- Thermal Rearrangement: When heated, nicotine N'-oxide can rearrange to form 2'-Methyl-6'-(3-pyridyl)-tetrahydro-1',2'-oxazine.[2] This is a key consideration for analysis by gas chromatography.[8]

Biological Formation and Activity Metabolic Pathway

Nicotine N'-oxidation is a minor but significant pathway of nicotine metabolism, accounting for 4-7% of nicotine elimination.[4] This biotransformation is catalyzed primarily by the Flavin-containing Monooxygenase (FMO) family of enzymes, with FMO3 being the principal isoform responsible in the human liver.[10] This is distinct from the major metabolic pathway, C-oxidation to cotinine, which is mediated by CYP2A6. In individuals with deficient CYP2A6 activity, the FMO-mediated N-oxidation pathway becomes more prominent.[10][11]





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Primary Metabolic Pathways of Nicotine.

Enzyme Kinetics

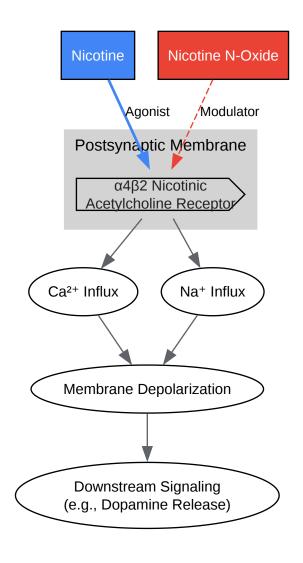
The formation of nicotine 1'-N-oxide by FMO enzymes has been characterized kinetically. Both FMO1 and FMO3 exhibit high activity towards nicotine.

Enzyme	Km (mM)	Vmax/Km (nL/min/mg)
FMO1	0.75[4]	16[4]
FMO3	0.70[4]	16[4]
Human Liver Microsomes	0.80[4]	14[4]

Pharmacological Activity and Signaling

While nicotine's primary effects are mediated by agonism of nicotinic acetylcholine receptors (nAChRs), the activity of its metabolites is less potent but still significant. Research indicates that nicotine N-oxide can modulate the activity of human α4β2 nAChRs, which are crucial for the reinforcing and addictive effects of nicotine.[12] This suggests that N-oxide metabolites are not merely inactive excretion products but may contribute to the overall neuropharmacological profile of tobacco use. Modulation could involve direct binding to the receptor or allosteric effects, leading to altered ion flow and neuronal excitability.





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Modulation of $\alpha 4\beta 2$ nAChR Signaling by Nicotine N-Oxide.

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